Pyro-L-glutaminyl-L-glutamine

CAS No.:

Cat. No.: VC17945113

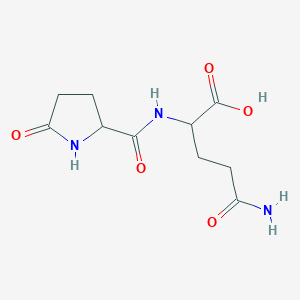

Molecular Formula: C10H15N3O5

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N3O5 |

|---|---|

| Molecular Weight | 257.24 g/mol |

| IUPAC Name | 5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid |

| Standard InChI | InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18) |

| Standard InChI Key | ILAITOFTZJRIFJ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O |

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The defining feature of pyro-L-glutaminyl-L-glutamine is its cyclic lactam ring, formed through the condensation of the α-amino group of glutamine with the γ-carboxyl group of glutamic acid . This cyclization eliminates a water molecule, resulting in a five-membered pyrrolidone ring system. The IUPAC name, 5-amino-5-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoic acid, reflects this arrangement.

Key Structural Data:

-

SMILES Notation:

-

3D Conformation: Computational models reveal a planar lactam ring with flexible side chains, enabling interactions with biological targets .

Synthetic Pathways

Synthesis occurs via enzymatic and nonenzymatic routes:

-

Enzymatic Cyclization: Glutaminyl cyclase (QC) catalyzes the conversion of N-terminal glutamine residues to pyroglutamate . Mammalian QCs exhibit specificity for peptides with hydrophobic residues adjacent to glutamine .

-

Nonenzymatic Formation: Under physiological pH and temperature, inorganic phosphate () accelerates cyclization by acting as a proton shuttle . Activation energies for this pathway range from 83.8–108 kJ/mol, depending on catalytic conditions .

-

Chemical Synthesis: Industrial methods involve azeotropic reactions with phthalic anhydride and L-glutamic acid at 120–180°C, yielding pyro-L-glutaminyl-L-glutamine alongside phthalhydrazide intermediates .

Biological Roles and Metabolic Pathways

Neurotransmission and Neuroprotection

Pyro-L-glutaminyl-L-glutamine modulates glutamate metabolism, a critical pathway in synaptic plasticity and excitatory signaling . By regulating extracellular glutamate levels, it mitigates excitotoxicity linked to neurodegenerative diseases . Studies in murine plasmacytoma cells demonstrate that pyroglutamate formation from glutamate is enzyme-dependent, bypassing glutamine intermediates .

Oxidative Stress Response

The dipeptide enhances cellular antioxidant capacity by upregulating glutathione synthesis. Its γ-glutamyl moiety serves as a substrate for γ-glutamyltransferase, facilitating cysteine uptake—a rate-limiting step in glutathione production .

Protein Modification

N-terminal pyroglutamylation of proteins alters their stability and function:

-

Antibody Engineering: In vivo studies show spontaneous conversion of N-terminal glutamate to pyroglutamate in IgG2 antibodies, increasing their acidic charge heterogeneity .

-

Plant Defense Mechanisms: Pathogenesis-related proteins in Arabidopsis and Solanum tuberosum utilize N-terminal pyroglutamate residues for pathogen resistance, a process mediated by plant QCs .

Comparative Analysis with Related Compounds

| Property | Pyro-L-glutaminyl-L-glutamine | L-Glutamine | Pyroglutamic Acid |

|---|---|---|---|

| Structure | Cyclic dipeptide | Linear amino acid | Cyclic monocarboxylic acid |

| Enzymatic Stability | High (resistant to proteases) | Low | Moderate |

| Biological Role | Neuroprotection, metabolism | Protein synthesis | Protein modification |

| Therapeutic Use | Under investigation | Nutritional supplement | QC inhibitor target |

Research Applications and Future Directions

Drug Development

-

QC Inhibitors: Blocking pyroglutamate formation on Aβ peptides may slow Alzheimer’s progression .

-

Antibody Engineering: Controlling N-terminal pyroglutamylation improves monoclonal antibody homogeneity and efficacy .

Agricultural Biotechnology

Plant QCs offer targets for enhancing crop resistance to pathogens via engineered pathogenesis-related proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume